molecular formula C12H14N4O2S B4008020 N~1~-[4-ACETYL-5-METHYL-5-(2-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

N~1~-[4-ACETYL-5-METHYL-5-(2-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

Cat. No.: B4008020
M. Wt: 278.33 g/mol
InChI Key: JALMEGPCCCJTTG-UHFFFAOYSA-N
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Description

N~1~-[4-ACETYL-5-METHYL-5-(2-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a pyridine ring, a thiadiazole ring, and an acetamide group

Properties

IUPAC Name

N-(4-acetyl-5-methyl-5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8(17)14-11-15-16(9(2)18)12(3,19-11)10-6-4-5-7-13-10/h4-7H,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALMEGPCCCJTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CC=CC=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-ACETYL-5-METHYL-5-(2-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thiadiazole ring, followed by the introduction of the pyridine ring and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-ACETYL-5-METHYL-5-(2-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N~1~-[4-ACETYL-5-METHYL-5-(2-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate, particularly for diseases where its unique structure could offer therapeutic benefits.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-[4-ACETYL-5-METHYL-5-(2-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with similar pyridine rings, such as nicotinamide and pyridoxine, which have significant biological activity.

    Thiadiazole derivatives: Compounds like 1,3,4-thiadiazole-2-thiol, which are known for their antimicrobial and antifungal properties.

Uniqueness

N~1~-[4-ACETYL-5-METHYL-5-(2-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its combination of a pyridine ring and a thiadiazole ring, which may confer distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential therapeutic effects compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[4-ACETYL-5-METHYL-5-(2-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE
Reactant of Route 2
N~1~-[4-ACETYL-5-METHYL-5-(2-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

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